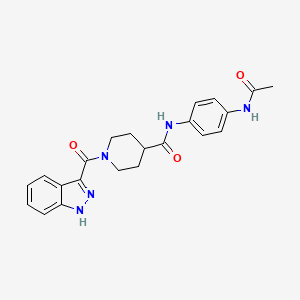

![molecular formula C10H10N2O2 B2543649 Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 943112-78-5](/img/structure/B2543649.png)

Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate

Descripción general

Descripción

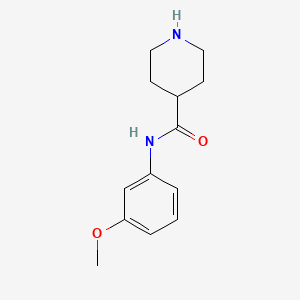

Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate is a derivative of imidazo[1,2-a]pyridine, a heterocyclic aromatic organic compound. This compound is part of a broader class of chemicals that have garnered interest due to their diverse pharmacological properties, including anti-inflammatory and analgesic activities . The imidazo[1,2-a]pyridine core is a common motif in medicinal chemistry, often serving as a key building block for the synthesis of various biologically active compounds.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, including methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate, can be achieved through several methods. One approach involves the use of ionic liquids, such as 1-butyl-3-methylimidazolium bromide, to promote the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines with good to excellent yields . Another method utilizes calcium carbide as an inexpensive and solid alkyne source to construct 3-methyl-2-arylimidazo[1,2-a]pyridines . Additionally, a three-component condensation reaction has been described for the synthesis of related compounds, demonstrating the versatility of synthetic approaches for this class of chemicals .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives can be elucidated using various spectroscopic techniques and computational methods. For instance, the crystal structure of ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate, a related compound, has been determined by single-crystal X-ray diffraction and further analyzed using density functional theory (DFT) . These studies provide insights into the conformational preferences and electronic properties of the imidazo[1,2-a]pyridine scaffold.

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives participate in a variety of chemical reactions. For example, a novel acid-induced dealkylation reaction has been developed to remove protecting groups from the imidazo[1,2-a]pyridine ring, allowing for further functionalization at the 3-position . Additionally, the Friedländer synthesis has been employed to prepare related food carcinogens, demonstrating the potential for these compounds to undergo complex transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. The presence of the imidazo ring contributes to the compound's stability and reactivity. The physicochemical properties, such as molecular electrostatic potential and frontier molecular orbitals, have been investigated using DFT, revealing important aspects of the compound's behavior in chemical reactions . These properties are crucial for understanding the interaction of these compounds with biological targets and their potential as therapeutic agents.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate is a key compound in the synthesis of various heterocyclic compounds. Research has explored its use in creating a range of carboxylic acids with potential biological activities. For instance, Abignente et al. (1982) synthesized a series of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids through specific chemical reactions, evaluating their biological activities (Abignente et al., 1982). Additionally, Mohan et al. (2013) reported aqueous syntheses of methylimidazo[1,2-a]pyridines, highlighting the versatility of this compound in various chemical environments (Mohan et al., 2013).

Biological and Pharmacological Activities

The compound has been extensively studied for its potential biological and pharmacological activities. For instance, research on derivatives of this compound has shown promising results in anti-inflammatory, analgesic, and antipyretic activities, as well as in evaluating their ulcerogenic actions (Abignente et al., 1984). In a related study, Chiacchio et al. (1998) synthesized derivatives of 2-phenylimidazo[1,2-a]pyridine-3-carboxylic esters, which were pharmacologically tested for similar activities (Di Chiacchio et al., 1998).

Cytotoxic and Anticancer Activities

Vilchis-Reyes et al. (2010) explored the cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives, offering insights into potential anticancer applications (Vilchis-Reyes et al., 2010).

Novel Synthesis Methods

Researchers have also developed new methods for synthesizing related compounds. Shaabani et al. (2006) reported an efficient one-pot synthesis method for 3-aminoimidazo[1,2-a]pyridines, demonstrating the compound's role in facilitating novel synthesis approaches (Shaabani et al., 2006).

Structural and Magnetic Properties

Yong et al. (2015) conducted a study focusing on the structural and magnetic properties of novel triarylmethyl carbocation radical salts derived from imidazo[1,2-a]pyridine, indicating the compound's relevance in materials science and physical chemistry (Yong et al., 2015).

Safety And Hazards

Direcciones Futuras

Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity . They have been characterized with regard to a broad spectrum of biological effects: antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity . They are also used in the role of light-sensitive dyes, optical media for data storage, pesticides, and fungicides . Therefore, the future directions of “Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate” could involve further exploration of these properties and potential applications.

Propiedades

IUPAC Name |

methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7-9(10(13)14-2)12-6-4-3-5-8(12)11-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRDHMQIRNWVJTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

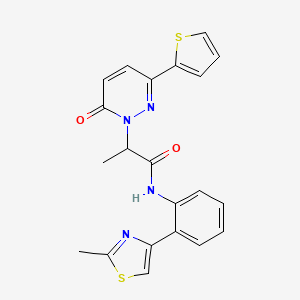

![1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2543567.png)

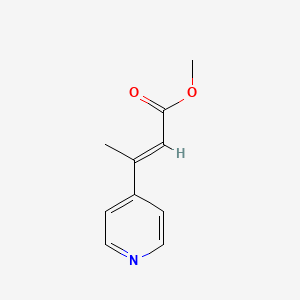

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2543585.png)

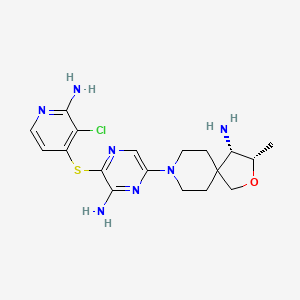

![1-(3-chloro-4-fluorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2543587.png)